N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a chlorophenoxy group, and a pyrrolidine carboxamide moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with thiosemicarbazide to yield the thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-throughput screening and combinatorial synthesis can be employed to identify the most efficient synthetic routes. Additionally, the use of catalysts and controlled reaction environments can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism by which N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, its anti-acetylcholinesterase activity is attributed to its ability to bind to the active site of the enzyme, thereby inhibiting its function. This interaction disrupts the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: This compound shares a similar chlorophenoxy group and thiadiazole ring but differs in the presence of an oxadiazole ring instead of a pyrrolidine carboxamide moiety.
5-[(4-chlorophenoxy)-methyl]-4H-1,2,4-triazole-3-thiol: Another similar compound with a triazole ring, which exhibits different chemical properties and biological activities.
Uniqueness
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of a thiadiazole ring, chlorophenoxy group, and pyrrolidine carboxamide moiety.
Properties
Molecular Formula |
C20H23ClN4O3S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN4O3S/c21-14-6-8-16(9-7-14)28-12-17-23-24-20(29-17)22-19(27)13-10-18(26)25(11-13)15-4-2-1-3-5-15/h6-9,13,15H,1-5,10-12H2,(H,22,24,27) |
InChI Key |
FTZYCRBOIDBRDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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